

FR-188582 (CAS: 189699-82-9): A Technical Whitepaper

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Compound of Interest		
Compound Name:	FR-188582	
Cat. No.:	B1674015	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. This document provides a comprehensive technical overview of **FR-188582**, including its mechanism of action, key bioactivity data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development efforts involving this compound.

Introduction

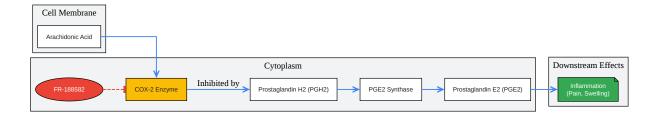
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever. Two main isoforms of COX have been identified: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders, as it can reduce the production of pro-inflammatory prostaglandins while minimizing the side effects associated with the inhibition of COX-1. FR-188582 has emerged as a valuable research tool for studying the role of COX-2 in various biological systems due to its high potency and selectivity.



Mechanism of Action

FR-188582 exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. By blocking the cyclooxygenase activity of this enzyme, **FR-188582** prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). The reduction in PGE2 levels at the site of inflammation leads to a decrease in the downstream signaling events that contribute to pain, swelling, and other inflammatory responses.

Signaling Pathway of COX-2 Inhibition by FR-188582



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Caption: Inhibition of the COX-2 pathway by FR-188582.

Quantitative Bioactivity Data

The biological activity of **FR-188582** has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.



Parameter	Value	Species	Assay
IC50 (COX-2)	17 nM	Human	Recombinant Enzyme Activity
IC50 (COX-1)	>100 μM	Human	Recombinant Enzyme Activity
Selectivity Index (COX-1/COX-2)	>5882	Human	-

Table 1: In Vitro Bioactivity of FR-188582

Parameter	Value	Species	Model	Route of Administration
ED50	0.074 mg/kg	Rat	Adjuvant- Induced Arthritis	Oral

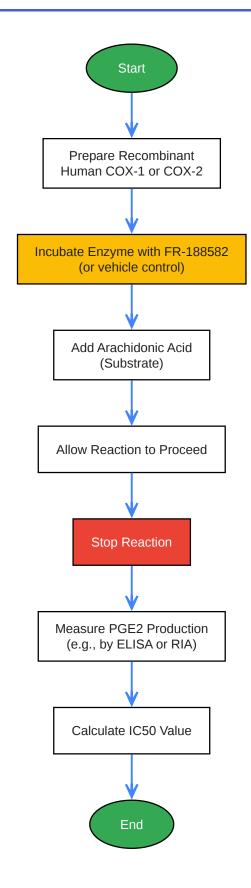
Table 2: In Vivo Efficacy of FR-188582

Experimental Protocols In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes the method to determine the inhibitory activity of **FR-188582** against recombinant human COX-1 and COX-2 enzymes.

Experimental Workflow:





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Caption: Workflow for in vitro COX inhibition assay.



Materials:

- Recombinant human COX-1 and COX-2 enzymes
- FR-188582
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- Enzyme cofactors (e.g., hematin, glutathione)
- Stopping solution (e.g., a strong acid)
- PGE2 detection kit (e.g., ELISA or RIA)

Procedure:

- Prepare a solution of the recombinant COX enzyme (either COX-1 or COX-2) in the reaction buffer containing the necessary cofactors.
- Add varying concentrations of **FR-188582** (or a vehicle control) to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding a solution of arachidonic acid.
- Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
- Terminate the reaction by adding the stopping solution.
- Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Plot the percentage of inhibition against the concentration of **FR-188582** to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats



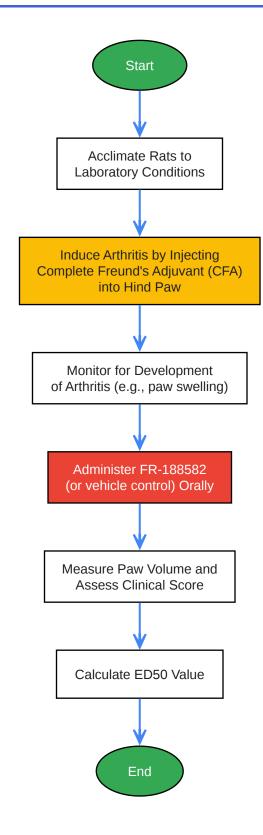




This protocol outlines the induction of arthritis in rats and the evaluation of the antiinflammatory effects of **FR-188582**. The AIA model is a well-established preclinical model for rheumatoid arthritis.

Experimental Workflow:





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Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Materials:



- Male Lewis rats (or another susceptible strain)
- Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
- FR-188582
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Plethysmometer (for measuring paw volume)

Procedure:

- Acclimate the rats to the laboratory environment for at least one week before the experiment.
- On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw.
- Monitor the animals daily for the development of arthritis, which is typically characterized by erythema and swelling of the injected paw, followed by the involvement of other joints.
- Begin treatment with **FR-188582** (at various doses) or vehicle control on a predetermined day after the induction of arthritis (e.g., day 8). Administer the compounds orally once daily for a specified duration (e.g., 10 days).
- Measure the volume of both the injected and non-injected hind paws at regular intervals using a plethysmometer.
- At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, cytokine measurement) if desired.
- Calculate the percentage of inhibition of paw edema for each dose of FR-188582 and determine the ED50 value (the dose required to produce a 50% reduction in paw edema).

Conclusion

FR-188582 is a powerful and selective tool for investigating the role of COX-2 in health and disease. Its high potency and selectivity make it a valuable compound for in vitro and in vivo studies of inflammation, pain, and other COX-2-mediated processes. The data and protocols



presented in this whitepaper provide a solid foundation for researchers and drug development professionals to effectively utilize **FR-188582** in their studies.

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